2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol
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Overview
Description
2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Attachment of the Ethanol Moiety: The ethanol moiety is attached through an etherification reaction, where an alcohol reacts with a halide or tosylate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing methods such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, tosylates, nucleophiles, electrophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.
Pharmacology: Research focuses on its effects on biological systems, including its potential therapeutic benefits and side effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It may be utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[[[1-[2-(2-Chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol
- 2-[2-[[[1-[2-(2-Bromophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol
Uniqueness
Compared to similar compounds, 2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, potentially enhancing its pharmacological profile.
Properties
IUPAC Name |
2-[2-[[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN2O2/c1-26(19-22-7-3-5-9-24(22)29-17-16-28)18-20-10-13-27(14-11-20)15-12-21-6-2-4-8-23(21)25/h2-9,20,28H,10-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMJIRDABQWBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=CC=C2F)CC3=CC=CC=C3OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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